molecular formula C11H15NO2 B14014551 2-(2-(Allyloxy)ethoxy)aniline

2-(2-(Allyloxy)ethoxy)aniline

Katalognummer: B14014551
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: PMJWETXFPXFULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Allyloxy)ethoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an allyloxy group and an ethoxy group attached to the aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allyloxy)ethoxy)aniline typically involves the reaction of aniline with allyl bromide and ethylene glycol. The process can be carried out under basic conditions using a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the aniline nitrogen attacks the allyl bromide, followed by the addition of ethylene glycol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Allyloxy)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(Allyloxy)ethoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers, coatings, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-(Allyloxy)ethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Allyloxy)aniline: Lacks the ethoxy group, making it less versatile in certain applications.

    2-(2-Methoxyethoxy)aniline: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and properties.

    2-(2-(Allyloxy)ethoxy)phenol: Contains a phenol group instead of an aniline group, affecting its chemical behavior.

Uniqueness

2-(2-(Allyloxy)ethoxy)aniline is unique due to the presence of both allyloxy and ethoxy groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(2-prop-2-enoxyethoxy)aniline

InChI

InChI=1S/C11H15NO2/c1-2-7-13-8-9-14-11-6-4-3-5-10(11)12/h2-6H,1,7-9,12H2

InChI-Schlüssel

PMJWETXFPXFULR-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCCOC1=CC=CC=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.